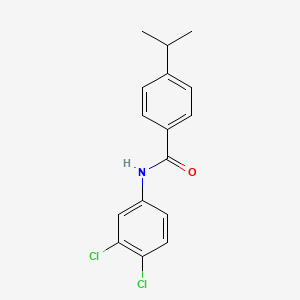![molecular formula C19H20N2OS B5794749 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a fluorescent probe that can be used to detect protein-protein interactions, making it a valuable tool in the study of protein function and interactions.
Mécanisme D'action
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide works by binding to proteins and emitting fluorescence when excited by light. When this compound binds to a protein, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence intensity can be used to measure the strength of protein-protein interactions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that can be used safely in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide as a fluorescent probe for protein-protein interactions include its high sensitivity and specificity, its ability to detect interactions in real-time, and its non-toxic nature. However, there are also limitations to its use. This compound is not suitable for all types of proteins and may not work in certain experimental conditions. Additionally, the use of this compound requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on developing new derivatives of this compound that have improved properties for detecting protein-protein interactions. Additionally, research could focus on using this compound to study specific protein-protein interactions in various biological systems. Finally, research could focus on developing new applications for this compound in fields such as drug discovery and diagnostics.
Conclusion
In conclusion, this compound is a valuable tool for studying protein-protein interactions in scientific research. Its ability to detect interactions in real-time and its non-toxic nature make it a desirable fluorescent probe for use in vitro and in vivo. While there are limitations to its use, there are also many future directions for research that could further improve its properties and applications.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide involves several steps, starting with the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 5-bromo-2-(2-thienyl)benzoxazole. This intermediate is then reacted with 2-methyl-5-nitrophenylamine to form 5-(2-methyl-5-nitrophenyl)-2-(2-thienyl)benzoxazole. The final step involves the reduction of the nitro group to form this compound.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide has a wide range of applications in scientific research, particularly in the study of protein-protein interactions. It can be used as a fluorescent probe to detect protein-protein interactions in vitro and in vivo. This makes it a valuable tool in the study of protein function and interactions, as it allows researchers to visualize and measure protein-protein interactions in real-time.
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12(2)10-18(22)20-16-11-14(9-8-13(16)3)19-21-15-6-4-5-7-17(15)23-19/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVATRMDLZSZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)


![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)

![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

